molecular formula C10H17NO2S B2846445 N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide CAS No. 2151238-24-1

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide

Cat. No.: B2846445
CAS No.: 2151238-24-1
M. Wt: 215.31
InChI Key: FNBOLQOGZSOPNZ-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thian-4-yl group attached to a prop-2-enamide moiety, with a hydroxyethyl substituent on the thian-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide typically involves the reaction of 4-(2-hydroxyethyl)thian-4-ylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[4-(2-oxoethyl)thian-4-yl]prop-2-enamide.

    Reduction: Formation of N-[4-(2-hydroxyethyl)thian-4-yl]propionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thian-4-yl and prop-2-enamide moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-Hydroxyethyl)thian-4-yl]propionamide: Similar structure but lacks the double bond in the prop-2-enamide moiety.

    N-[4-(2-Oxoethyl)thian-4-yl]prop-2-enamide: Similar structure but with an oxo group instead of a hydroxyethyl group.

Uniqueness

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide is unique due to the presence of both a hydroxyethyl group and a prop-2-enamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(2-hydroxyethyl)thian-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-9(13)11-10(3-6-12)4-7-14-8-5-10/h2,12H,1,3-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBOLQOGZSOPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCSCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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